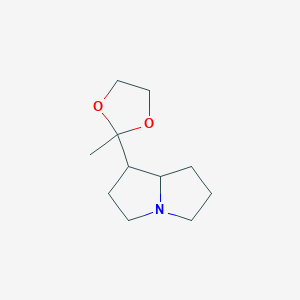![molecular formula C10H14N2O4 B14403689 4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) CAS No. 88329-97-9](/img/structure/B14403689.png)
4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) is a chemical compound with a unique structure that includes a diazene linkage between two oxolan-2-one rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and specific reagents to form the desired compound . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the diazene linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the diazene linkage, leading to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce simpler organic compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Wirkmechanismus
The mechanism by which 4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) exerts its effects involves its interaction with molecular targets and pathways. The diazene linkage plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other biological molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-3-Methyl-4-octanolide:
Pyridine, 4,4’-(1,2-ethenediyl)bis-, (E)-: This compound has a similar diazene linkage but different ring structures.
Uniqueness
4,4’-[(E)-Diazenediyl]bis(4-methyloxolan-2-one) is unique due to its combination of the diazene linkage and oxolan-2-one rings. This structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
88329-97-9 |
|---|---|
Molekularformel |
C10H14N2O4 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
4-methyl-4-[(3-methyl-5-oxooxolan-3-yl)diazenyl]oxolan-2-one |
InChI |
InChI=1S/C10H14N2O4/c1-9(3-7(13)15-5-9)11-12-10(2)4-8(14)16-6-10/h3-6H2,1-2H3 |
InChI-Schlüssel |
IJWIMEAVORDJEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)OC1)N=NC2(CC(=O)OC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


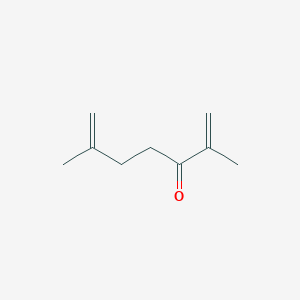
![2-[1-(Benzyloxy)propan-2-yl]-5-methylcyclohexan-1-one](/img/structure/B14403610.png)
![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)
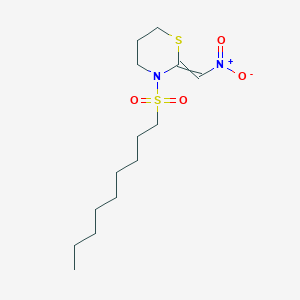
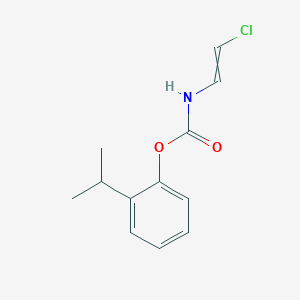
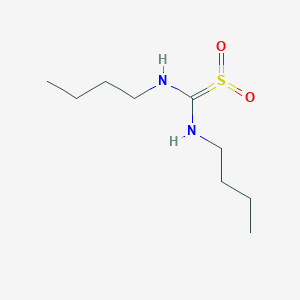
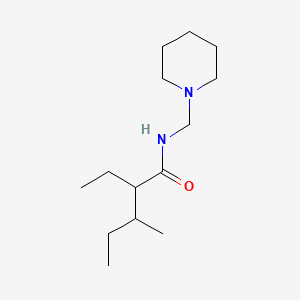
![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
![(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14403648.png)
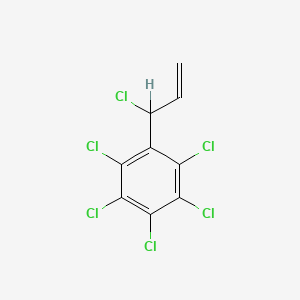
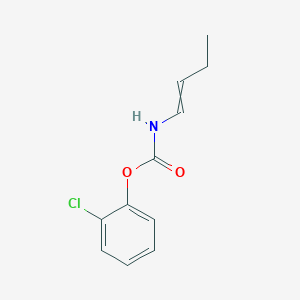
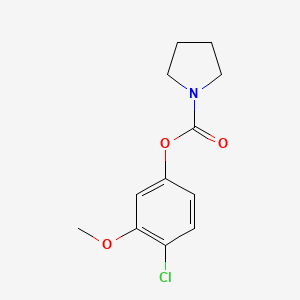
![1,1'-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14403676.png)
